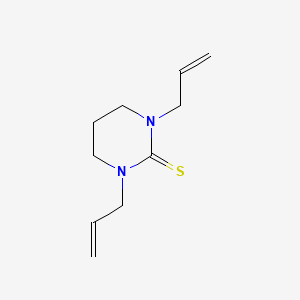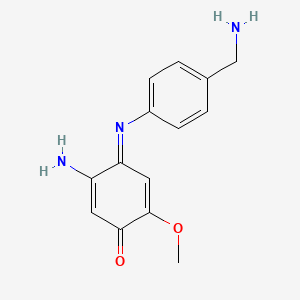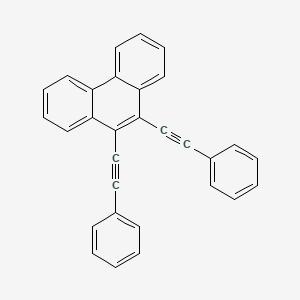
Phenanthrene, 9,10-bis(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene, 9,10-bis(phenylethynyl)- is an aromatic hydrocarbon with the chemical formula C30H18. It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . This compound is utilized in various applications, including lightsticks and organic semiconductors in OLEDs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenanthrene, 9,10-bis(phenylethynyl)- can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. This method involves the coupling of phenylethynyl groups to the anthracene core . The reaction typically requires palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for Phenanthrene, 9,10-bis(phenylethynyl)- are not widely documented, the general approach involves large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthrene, 9,10-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction reactions can produce 9,10-dihydrophenanthrene using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic halogenation can introduce halogen atoms at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.
Substitution: Bromine is often used for electrophilic halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
Phenanthrene, 9,10-bis(phenylethynyl)- has several scientific research applications:
Chemiluminescence Research: It is used as a reagent for studying chemiluminescence due to its strong fluorescence properties.
Organic Semiconductors: The compound is used as a dopant in organic semiconductors for OLEDs.
Scintillator Additive: It is commonly used as an additive in scintillators for detecting radiation.
Lightsticks: The compound is used in lightsticks to produce ghostly green light.
Wirkmechanismus
Phenanthrene, 9,10-bis(phenylethynyl)- exerts its effects through its strong fluorescence properties. This property is utilized in various applications, including chemiluminescence and organic semiconductors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenylethynyl-anthracene: Another anthracene derivative with similar fluorescence properties.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs).
Thiolate Blue: A compound with similar spectral properties.
Uniqueness
Phenanthrene, 9,10-bis(phenylethynyl)- is unique due to its high quantum efficiency and strong fluorescence, making it highly effective in chemiluminescence and organic semiconductor applications . Its ability to produce ghostly green light in lightsticks further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
80034-41-9 |
|---|---|
Molekularformel |
C30H18 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
9,10-bis(2-phenylethynyl)phenanthrene |
InChI |
InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)30(29)22-20-24-13-5-2-6-14-24/h1-18H |
InChI-Schlüssel |
RPAXVBWAONFFQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
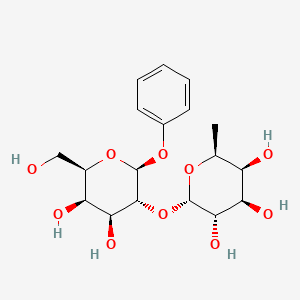
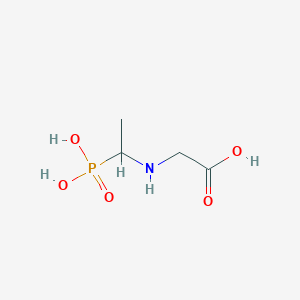
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
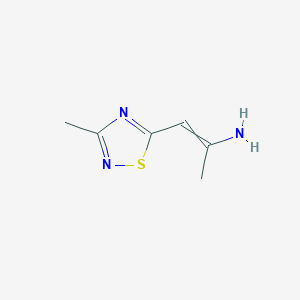

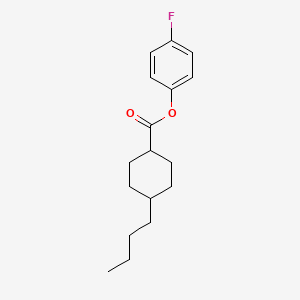

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
